ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate
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Description
Ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate is a useful research compound. Its molecular formula is C19H16ClF2N3O2 and its molecular weight is 391.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry Applications
- The compound is involved in the synthesis of polyfunctional pyrazolyl-substituted monocyclic pyridines, demonstrating its utility in creating novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Latif, Rady, & Döupp, 2003).
- It plays a role in the formation of fluorescent pH sensors, indicating its importance in the development of sensitive and selective probes for biological and environmental monitoring (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).
- The compound contributes to the field of material science through its application in the synthesis and copolymerization of novel trisubstituted ethylenes, suggesting its potential for creating new polymeric materials with unique properties (Humanski, Patterson, Pecorin, Perfitt, Romero, Sassack, Sweeney, Talwar, Tolentino, & Wilson, 2018).
Potential Therapeutic Applications
- Research has also explored its derivatives for inhibitory activities against human topoisomerase IIα, a key enzyme in DNA replication, suggesting potential applications in cancer therapy (Alam, Wahi, Singh, Sinha, Tandon, Tandon, Grover, & Rahisuddin, 2016).
Material Science and Polymer Chemistry
- The compound's derivatives have been used in the creation of novel copolymers with styrene, indicating its utility in the development of advanced materials with potential applications ranging from industrial manufacturing to biotechnology (Kharas, Sloan-Lyon, Cieszynski, Manuel, Mei, Mubang, Skorseth, Smith, Tassone, Tolberd, & Yan, 2016).
Properties
IUPAC Name |
ethyl 3-(2-chloro-6-fluorophenyl)-2-[2-(6-fluoropyridin-2-yl)pyrazol-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF2N3O2/c1-2-27-19(26)13(11-12-14(20)5-3-6-15(12)21)16-9-10-23-25(16)18-8-4-7-17(22)24-18/h3-10,13H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEBKBMUENLJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NN2C3=NC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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